molecular formula C8H8N2 B1316478 2-(4-Methylpyridin-2-yl)acetonitrile CAS No. 38746-50-8

2-(4-Methylpyridin-2-yl)acetonitrile

Cat. No.: B1316478
CAS No.: 38746-50-8
M. Wt: 132.16 g/mol
InChI Key: AEGDUGKVESUBLG-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. This compound is used in various scientific experiments due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile typically involves the α-methylation of substituted pyridines. One method involves the use of a continuous flow system where starting materials are progressed through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its high degree of selectivity, shorter reaction times, increased safety, and reduced waste .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale continuous flow synthesis, which allows for the efficient and scalable production of the compound. The use of catalysts such as Cu(OAc)2 and electrochemical conversions involving acetonitrile are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various pyridine derivatives, amines, and substituted nitriles .

Scientific Research Applications

2-(4-Methylpyridin-2-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methylpyridin-2-yl)acetonitrile include other pyridine derivatives such as:

  • 2-(6-Methylpyridin-2-yl)acetonitrile
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of physical and chemical properties, which make it particularly useful in a variety of scientific and industrial applications.

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDUGKVESUBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510487
Record name (4-Methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38746-50-8
Record name (4-Methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloromethyl-4-methylpyridine (3.70 g, 2.17 mmol) was dissolved in dimethyl sulfoxide (9 ml) and herein potassium cyanide (1.70 g, 2.60 mmol) was added. After stirring for 17 hours at room temperature, water was added and it was extracted twice with diethyl ether. The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to get crude product. The residue was separated and purified by column-chromatography over silica gel to obtain the desired product (3.19 g, yield=95%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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